REACTION_CXSMILES
|
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:7]([O:8][CH3:9])=[C:5]([OH:6])[CH:4]=1.C(=O)([O-])[O-].[K+].[K+].I[CH2:19][CH3:20].CN(C=O)C>O>[CH3:9][O:8][C:7]1[CH:10]=[CH:11][C:3]([CH:2]=[O:1])=[CH:4][C:5]=1[O:6][CH2:19][CH3:20] |f:1.2.3|
|
Name
|
|
Quantity
|
30.5 g
|
Type
|
reactant
|
Smiles
|
O=CC1=CC(O)=C(OC)C=C1
|
Name
|
|
Quantity
|
55.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
49.9 g
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight at the room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 500 ml three-neck flask equipped with a mechanical stirrer and an inert gas tube
|
Type
|
EXTRACTION
|
Details
|
the resultant mixture was extracted with ethyl acetate (600 ml×2)
|
Type
|
WASH
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Details
|
The organic phase was washed with saturated Na2CO3 (200 ml×3), 200 ml of water and 200 ml saturated NaCl
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a straw yellow solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized with a mixed solvent of ethyl acetate and petroleum ether (1:4)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=O)C=C1)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |